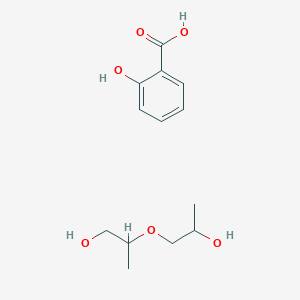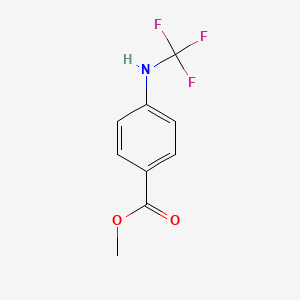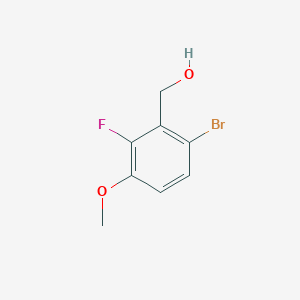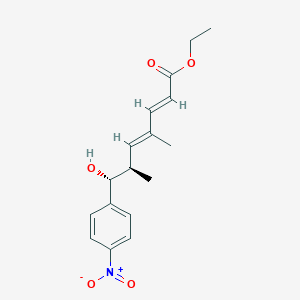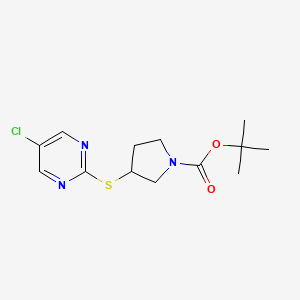![molecular formula C18H20N4O4S B13970425 N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide CAS No. 173850-04-9](/img/structure/B13970425.png)
N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide: is a synthetic compound belonging to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide typically involves multiple steps. One common method includes the preparation of pyrrolo[2,3-d]pyrimidine derivatives through the cyclization of appropriate precursors. The reaction conditions often involve the use of microwave techniques to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include the use of specialized equipment and reagents to facilitate the synthesis and purification of the compound .
化学反応の分析
Types of Reactions
N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it may induce apoptosis or cell cycle arrest in cancer cells .
類似化合物との比較
Similar Compounds
- N-(5-Iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
- N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid 1,5-diethyl ester 4-methylbenzenesulfonate
Uniqueness
N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide is unique due to its specific structural features and the presence of the tosyl group, which may contribute to its distinct biological activities and chemical reactivity compared to similar compounds .
特性
CAS番号 |
173850-04-9 |
|---|---|
分子式 |
C18H20N4O4S |
分子量 |
388.4 g/mol |
IUPAC名 |
2,2-dimethyl-N-[7-(4-methylphenyl)sulfonyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]propanamide |
InChI |
InChI=1S/C18H20N4O4S/c1-11-5-7-12(8-6-11)27(25,26)22-10-9-13-14(22)19-17(20-15(13)23)21-16(24)18(2,3)4/h5-10H,1-4H3,(H2,19,20,21,23,24) |
InChIキー |
WBLXCKBZFNYJNS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(NC3=O)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)

